6-bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
6-bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H12BrNO·HCl and a molecular weight of 278.58 g/mol . It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 3-methoxy-1,2,3,4-tetrahydroquinoline. This can be achieved using molecular bromine (Br2) under mild reaction conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinoline or quinolone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
6-bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 1,2,3,4-Tetrahydroquinoline
Uniqueness
6-bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the methoxy group enhances the compound’s lipophilicity and potential interaction with biological targets.
Properties
CAS No. |
2613385-46-7 |
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Molecular Formula |
C10H13BrClNO |
Molecular Weight |
278.6 |
Purity |
95 |
Origin of Product |
United States |
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